molecular formula C9H19NO B2969950 2-(Oxepan-4-yl)propan-1-amine CAS No. 1508859-00-4

2-(Oxepan-4-yl)propan-1-amine

Cat. No.: B2969950
CAS No.: 1508859-00-4
M. Wt: 157.257
InChI Key: RAIRNLNFJRSZFG-UHFFFAOYSA-N
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Description

2-(Oxepan-4-yl)propan-1-amine is a chemical compound characterized by the presence of an oxepane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxepan-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of oxepane with a suitable amine precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Oxepan-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

2-(Oxepan-4-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxepan-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxepan-4-yl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

    2-(Oxepan-4-yl)butan-1-amine: Similar structure with a butyl group instead of a propyl group.

Uniqueness

2-(Oxepan-4-yl)propan-1-amine is unique due to its specific structural features, including the oxepane ring and the propylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(oxepan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRNLNFJRSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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